

Technical Support Center: Tin-Zinc Solder Paste Reflow

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Compound of Interest		
Compound Name:	Tin-ZINC	
Cat. No.:	B8454451	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address issues encountered during experiments with **tin-zinc** (Sn-Zn) solder paste, with a primary focus on incomplete reflow.

Troubleshooting Guide & FAQs

Q1: What are the visual indicators of incomplete reflow in tin-zinc solder paste?

A1: Incomplete reflow of **tin-zinc** solder paste can manifest in several ways. The solder joints may appear dull, grainy, or have a rough surface texture instead of the bright and smooth finish of a properly reflowed joint.[1][2] You might also observe that the solder paste has not fully coalesced, leaving behind a lumpy or balled-up appearance.[3] In more severe cases, the solder fails to form a proper fillet between the component lead and the PCB pad, resulting in a weak or open connection.[1]

Q2: My solder paste isn't melting completely. What are the likely causes related to the reflow profile?

A2: Insufficient heat is a primary cause of incomplete melting.[3][4] This can be due to several factors within your reflow profile:

 Inadequate Peak Temperature: The peak temperature of your reflow oven may be set too low for the specific tin-zinc alloy you are using. Lead-free solders, including many tin-zinc

Troubleshooting & Optimization





formulations, generally require higher reflow temperatures than traditional tin-lead solders.[5]

- Insufficient Time Above Liquidus (TAL): The time the solder paste is held above its melting point (liquidus temperature) may be too short. A sufficient TAL is crucial for the solder to fully melt, flow, and form a good metallurgical bond.[7][8]
- Incorrect Ramp-Up Rate: A ramp-up rate that is too fast can lead to thermal shock and may not allow all components on the board to reach the required temperature uniformly.
 Conversely, a ramp rate that is too slow can lead to flux exhaustion before the solder reaches its melting point.[9][10]

Q3: What is "flux exhaustion" and how does it contribute to incomplete reflow?

A3: Flux is a critical component of solder paste that cleans metallic surfaces by removing oxides, promoting wetting.[11] Flux exhaustion occurs when the flux becomes depleted or deactivated before the soldering process is complete.[3][4] This can be caused by an overly long or hot preheat stage in the reflow profile.[4] When the flux is exhausted, it can no longer effectively remove oxides, leading to poor wetting and incomplete reflow.

Q4: Can oxidation of the solder paste or components cause reflow issues?

A4: Yes, oxidation is a significant factor that can hinder proper reflow. **Tin-zinc** alloys are particularly susceptible to oxidation.[12] If the solder paste itself is oxidized due to improper storage or being past its shelf life, it will not reflow correctly.[2] Similarly, oxidation on the component leads or PCB pads creates a barrier that prevents the molten solder from wetting the surface, resulting in a poor or incomplete solder joint.[2]

Q5: How does the design of the PCB and components affect reflow?

A5: The physical characteristics of the PCB and its components can create thermal imbalances during reflow.[2][3] For instance, large components or connections to ground planes can act as heat sinks, drawing heat away from the solder joint and preventing it from reaching the necessary reflow temperature.[3][4] This can lead to incomplete reflow in specific areas of the board while other areas reflow correctly.

Q6: What steps can I take to troubleshoot and prevent incomplete reflow?



A6: To troubleshoot incomplete reflow, a systematic approach is recommended:

- Verify the Reflow Profile: Use a thermocouple to accurately measure the temperature profile
 of your PCB as it passes through the reflow oven. Compare this profile to the solder paste
 manufacturer's recommendations.[1][8]
- Inspect Materials: Ensure your solder paste is not expired and has been stored correctly.
 Inspect components and PCBs for any signs of oxidation or contamination.[2]
- Optimize the Stencil and Printing Process: Ensure that a sufficient and consistent volume of solder paste is being deposited on the pads.[2]
- Consider the Atmosphere: For **tin-zinc** solder pastes, which are prone to oxidation, using a nitrogen atmosphere in the reflow oven can significantly improve wetting and reduce defects.

 [2]

Quantitative Data

Table 1: Recommended Reflow Profile Parameters for Tin-Zinc Solder Pastes



Parameter	Recommended Range	Notes
Preheat Ramp Rate	1.0 - 3.0°C/second	A faster ramp can risk thermal shock, while a slower ramp can lead to flux exhaustion.[9]
Soak Temperature	150 - 170°C	This stage allows for temperature equalization across the board and flux activation.
Soak Time	60 - 120 seconds	A longer soak time can lead to flux exhaustion.[9]
Time Above Liquidus (TAL)	30 - 90 seconds	Crucial for complete melting and wetting.[5][6]
Peak Temperature	235 - 250°C	Should be 20-40°C above the solder's melting point.[10]
Cooling Rate	2.0 - 4.0°C/second	A controlled cooling rate is important for good grain structure in the solder joint.[9]

Note: These are general guidelines. Always refer to the specific datasheet for your **tin-zinc** solder paste for the most accurate recommendations.

Experimental Protocols Methodology 1: Solder Paste Viscosity Measurement

Objective: To determine the viscosity of the **tin-zinc** solder paste, which is a critical parameter for printability and preventing defects like slumping.

Apparatus:

- Rotational viscometer (e.g., Brookfield or Malcom type)[13][14]
- Spatula



• Temperature-controlled chamber

Procedure:

- Sample Preparation: Allow the solder paste to reach room temperature (25 ± 1°C) for at least 4 hours before testing. Using a spatula, gently stir the paste for 1-2 minutes to ensure homogeneity without introducing air bubbles.
- Instrument Setup: Set the viscometer to the desired rotational speed (e.g., 10 rpm). Ensure
 the temperature-controlled chamber is stabilized at 25 ± 0.25°C.
- Measurement: Transfer a sufficient amount of solder paste to the viscometer's sample cup.
 Immerse the spindle into the paste and allow the temperature to stabilize for 15 minutes.
- Data Acquisition: Start the viscometer and record the viscosity reading after it has stabilized, typically for at least one minute.
- Analysis: Compare the measured viscosity to the manufacturer's specifications to ensure it is within the acceptable range.

Methodology 2: Solder Paste Wetting Analysis

Objective: To qualitatively assess the wetting capability of the **tin-zinc** solder paste on a standardized substrate.

Apparatus:

- Copper coupon (oxygen-free high conductivity)
- Stencil with circular apertures (e.g., 6.5 mm diameter)
- Squeegee
- Reflow oven
- Microscope (10x magnification)
- Copper cleaner and appropriate solvents (e.g., isopropyl alcohol)[15]



Procedure:

- Substrate Preparation: Clean the copper coupon with a liquid copper cleaner, rinse with deionized water, followed by isopropyl alcohol, and then dry it.[15]
- Solder Paste Deposition: Place the stencil over the cleaned copper coupon and use a squeegee to print solder paste dots onto the substrate.[15]
- Reflow: Process the coupon through a reflow oven using the recommended temperature profile for the solder paste.[15]
- Cleaning: After reflow, clean the flux residue from the coupon using a suitable solvent.[15]
- Evaluation: Under 10x magnification, visually inspect the solder dots. The solder should exhibit good wetting, appearing as a uniform, well-spread film. There should be no signs of dewetting (where the solder recedes, leaving mounds) or non-wetting (where the solder fails to adhere to the copper).[15]

Methodology 3: Cross-Sectional Analysis of Solder Joints

Objective: To examine the internal microstructure of a solder joint to identify defects such as voids and to assess the formation of the intermetallic compound (IMC) layer.

Apparatus:

- Cross-sectioning equipment (saw, grinder, polisher)
- Mounting press and embedding resin
- Optical microscope or Scanning Electron Microscope (SEM)

Procedure:

- Sample Excision: Carefully cut out the solder joint of interest from the PCB.
- Mounting: Embed the excised solder joint in an epoxy or polymeric resin to create a manageable sample for handling during grinding and polishing.



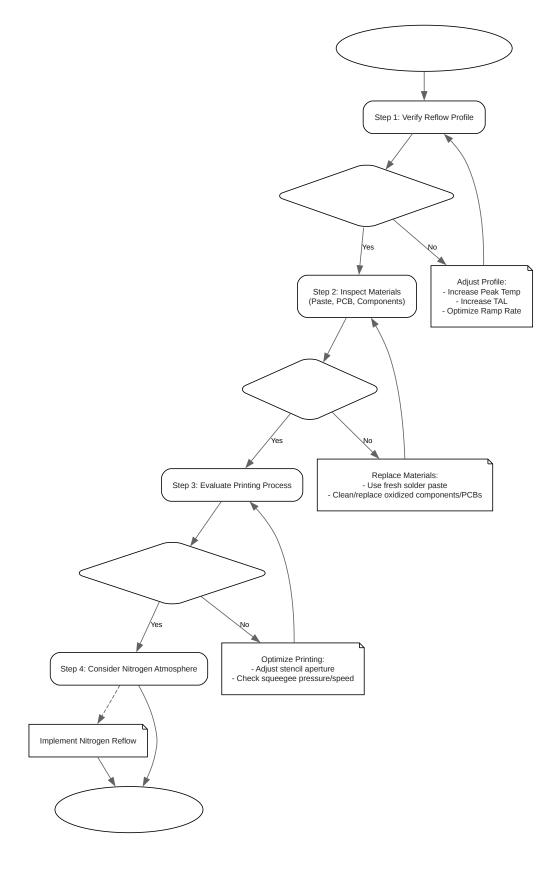




- Grinding and Polishing: Use a series of progressively finer abrasive materials to grind and polish the sample until a smooth, mirror-like cross-section of the solder joint is exposed.
- Etching (Optional): A light chemical etch can be used to reveal the grain structure of the solder and the IMC layer.
- Microscopic Examination: Use a high-magnification microscope (optical or SEM) to inspect the cross-sectioned solder joint. Look for internal defects such as voids (gas pockets), cracks, and the thickness and uniformity of the IMC layer at the solder-pad interface.[16][17]

Visualizations

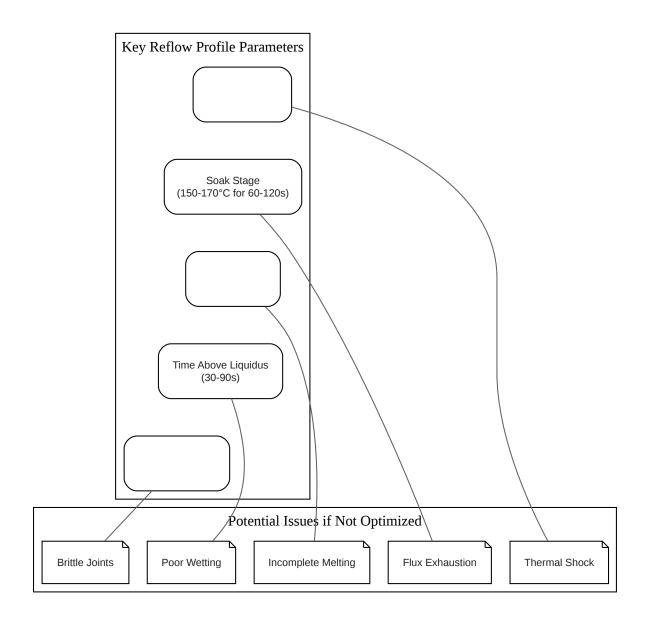




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Caption: Troubleshooting workflow for incomplete reflow of tin-zinc solder paste.





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Caption: Relationship between reflow profile parameters and potential defects.



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